(-)-Noformicin

Description

Structure

3D Structure

Properties

CAS No. |

150282-97-6 |

|---|---|

Molecular Formula |

C8H15N5O |

Molecular Weight |

197.24 g/mol |

IUPAC Name |

(2R)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C8H15N5O/c9-6(10)3-4-12-8(14)5-1-2-7(11)13-5/h5H,1-4H2,(H3,9,10)(H2,11,13)(H,12,14)/t5-/m1/s1 |

InChI Key |

QGFXBZOMUMWGII-RXMQYKEDSA-N |

Isomeric SMILES |

C1CC(=N[C@H]1C(=O)NCCC(=N)N)N |

Canonical SMILES |

C1CC(=NC1C(=O)NCCC(=N)N)N |

Origin of Product |

United States |

Mechanism of Action of (-)-Noformicin in iNOS Inhibition: A Technical Guide

Executive Summary

(-)-Noformicin (also known as noformycin) is a naturally occurring pyrroline-derived antibiotic initially isolated from the actinomycete Nocardia formica[1]. In the landscape of enzymology and drug discovery, it has emerged as a highly valuable tool compound due to its potent, competitive inhibition of inducible nitric oxide synthase (iNOS)[2].

iNOS (EC 1.14.13.39) is a critical enzyme in the inflammatory cascade, catalyzing the oxidation of L-arginine to nitric oxide (NO) and L-citrulline in the presence of NADPH and dioxygen[2]. Dysregulation of iNOS is heavily implicated in chronic inflammation, neurodegeneration, and carcinogenesis[3]. This technical guide provides an in-depth mechanistic analysis of (-)-noformicin’s interaction with iNOS, detailing its structural mimicry, heme-perturbing thermodynamics, and the self-validating experimental protocols required to characterize its pharmacology.

Structural Biology & Pharmacodynamics

L-Arginine Mimicry at the Active Site

(-)-Noformicin, chemically designated as (2S)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide[4], shares critical pharmacophoric features with L-arginine, the endogenous substrate of iNOS. It possesses an amidino group that structurally mimics the guanidino group of L-arginine[3]. This structural homology allows (-)-noformicin to competitively bind directly to the guanidine-binding pocket of the iNOS oxygenase domain, actively occluding L-arginine from the catalytic center[2].

Heme Perturbation and Spin-State Transition

iNOS functions as a homodimer, with each monomer containing a reductase domain and an oxygenase domain (which binds a heme prosthetic group, tetrahydrobiopterin [BH4], and L-arginine). The binding of (-)-noformicin to the oxygenase domain displaces the distal water ligand coordinated to the heme iron.

Thermodynamically, this displacement induces a transition in the heme iron from a low-spin (hexacoordinate) state to a high-spin (pentacoordinate) state[2]. Spectroscopically, this is observed as a Type I spectral perturbation. By locking the heme iron in this high-spin state without providing an oxidizable substrate, (-)-noformicin effectively short-circuits the catalytic cycle, preventing the binding and activation of dioxygen required for NO synthesis.

Diagram 1: iNOS inhibition by (-)-noformicin, blocking NO synthesis via heme perturbation.

Kinetic & Thermodynamic Profiling

Quantitative evaluation is essential to establish the potency of (-)-noformicin. Biochemical studies utilizing recombinant human iNOS demonstrate that (-)-noformicin exhibits tight-binding competitive inhibition[2]. The table below summarizes its core kinetic parameters:

| Parameter | Value | Mechanistic Significance |

| Inhibition Constant ( Ki ) | 1.3 ± 0.3 µM | Indicates high affinity for the human recombinant iNOS active site, competitive with L-arginine[2]. |

| Dissociation Constant ( Kd ) | 1.5 ± 0.2 µM | Derived from Type I optical difference spectra, reflecting the thermodynamic stability of the complex[2]. |

| Spectral Shift (Type I) | Peak ~395 nm, Trough ~430 nm | Confirms the displacement of the axial water ligand from the heme iron, inducing a high-spin state[2]. |

| Inhibition Modality | Reversible, Competitive | Binds directly to the oxygenase domain, preventing substrate access without permanently inactivating the enzyme[2]. |

Experimental Protocols for iNOS Inhibition Validation

To ensure scientific rigor and trustworthiness, experimental protocols must be self-validating. The following step-by-step methodologies detail how to accurately measure the inhibitory kinetics and heme-binding properties of (-)-noformicin, including the causality behind critical experimental choices.

Protocol A: Recombinant iNOS Activity Assay (Nitrite/Nitrate Quantification)

Causality & Rationale: Direct measurement of NO gas is highly volatile and unstable. Therefore, iNOS activity is indirectly measured by quantifying its stable oxidation end-products, nitrite ( NO2− ) and nitrate ( NO3− ), utilizing the Griess reaction[3].

-

Enzyme Preparation: Purify recombinant human iNOS (containing both oxygenase and reductase domains) and pre-incubate in a reaction buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH4. Reasoning: BH4 and flavins are mandatory cofactors to maintain the structural integrity and electron transfer capabilities of the dimer.

-

Inhibitor Titration: Add varying concentrations of (-)-noformicin (e.g., 0.1 µM to 50 µM) to the enzyme mixture. Incubate for 10 minutes at 37°C to allow thermodynamic equilibration of the inhibitor-enzyme complex.

-

Reaction Initiation: Initiate the reaction by adding a fixed concentration of L-arginine (set at its known Km value to optimize sensitivity to competitive inhibition) and 1 mM NADPH.

-

Incubation & Termination: Incubate for 30 minutes at 37°C. Terminate the reaction by adding lactate dehydrogenase (LDH) and sodium pyruvate. Reasoning: Unconsumed NADPH strongly interferes with the subsequent Griess reaction chemistry. LDH consumes the excess NADPH by converting pyruvate to lactate, self-validating the downstream colorimetric readout.

-

Nitrate Reduction: Add nitrate reductase to convert all generated nitrate into nitrite, ensuring total NO production is captured[3].

-

Griess Reaction: Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine). Measure absorbance at 540 nm using a microplate reader.

-

Data Analysis: Plot fractional activity against inhibitor concentration and fit to the Michaelis-Menten competitive inhibition model to derive the Ki .

Protocol B: Spectroscopic Heme Binding Assay

Causality & Rationale: Binding of true L-arginine analogs to the iNOS heme pocket displaces a coordinated water molecule, causing a measurable shift in the Soret band of the heme absorption spectrum[2]. This assay directly proves target engagement at the active site.

-

Cuvette Setup: Place 2 µM of purified recombinant iNOS oxygenase domain in a divided tandem cuvette (sample and reference sides) to establish a flat baseline difference spectrum.

-

Titration: Sequentially add micro-aliquots of (-)-noformicin to the sample cuvette. Simultaneously, add an equal volume of blank buffer to the reference cuvette. Reasoning: This corrects for protein dilution artifacts, ensuring that any spectral shift is solely due to ligand binding.

-

Spectral Recording: After each addition, record the optical difference spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

-

Observation: Monitor the formation of a peak at ~395 nm and a trough at ~430 nm, which is the hallmark of a Type I perturbation[2].

-

Kd Determination: Plot the peak-to-trough absorbance difference ( ΔA395−430 ) against the concentration of (-)-noformicin. Fit the data to a standard hyperbolic binding isotherm to calculate the Kd .

Diagram 2: Validation workflows for (-)-noformicin via biochemical and spectroscopic assays.

Translational Implications

The discovery that natural products like (-)-noformicin act as potent iNOS inhibitors provides a critical foundation for chemoprevention and anti-inflammatory therapeutics[2]. Overexpression of iNOS is heavily linked to the production of reactive nitrogen species (RNS), which induce DNA damage and promote tumorigenesis (e.g., in esophageal cancer models)[3]. By competitively blocking the L-arginine binding site, (-)-noformicin and its structural analogs (such as PBIT and aminoguanidine) provide a scaffold for developing highly selective iNOS inhibitors[3]. Future drug development aims to leverage this amidino-pharmacophore to achieve selective iNOS inhibition without cross-reacting with endothelial NOS (eNOS) or neuronal NOS (nNOS), thereby preserving baseline cardiovascular and neurological functions.

References

-

Green, B. G., Chabin, R., & Grant, S. K. (1996). "The natural product noformycin is an inhibitor of inducible-nitric oxide synthase." Biochemical and Biophysical Research Communications, 225(2), 621-626. URL:[Link]

-

Chen, T., et al. (2004). "Chemopreventive Effects of a Selective Nitric Oxide Synthase Inhibitor on Carcinogen-Induced Rat Esophageal Tumorigenesis." Cancer Research, 64(10), 3714-3717. URL:[Link]

-

National Center for Biotechnology Information. (2021). "Noformicin, (+)- | C8H15N5O | CID 130797." PubChem Database. URL:[Link]

-

DrugFuture Chemical Index Database. (2023). "Noformicin - CAS 155-38-4." DrugFuture. URL: [Link]

Sources

An In-depth Technical Guide to the Isolation of (-)-Noformicin from Nocardia formica

Introduction: The Potential of (-)-Noformicin

Nocardia, a genus of Gram-positive, filamentous bacteria, is a known producer of a diverse array of bioactive secondary metabolites with potential applications in medicine.[1][2] While not as extensively studied as other actinomycetes like Streptomyces, Nocardia species represent a promising and underexplored source of novel antibiotics and other therapeutics.[1] (-)-Noformicin, a natural product from Nocardia formica, is a small molecule with potential biological activity that warrants further investigation for drug development. The successful isolation and purification of (-)-noformicin are critical first steps in its characterization and preclinical evaluation.

This guide provides a detailed, step-by-step framework for the isolation of (-)-noformicin, from the fermentation of Nocardia formica to the final purification of the target compound. The described protocols are designed to be self-validating, with an emphasis on the rationale behind each experimental choice.

Fermentation of Nocardia formica

The production of secondary metabolites by Nocardia is highly dependent on the culture conditions.[3] Optimization of media components, pH, temperature, and aeration is crucial for maximizing the yield of (-)-noformicin.

Culture Media and Conditions

Nocardia species can be cultured on a variety of media.[4][5] For the production of antibiotics, complex media containing a mix of carbon and nitrogen sources are often employed. A seed culture is first prepared to ensure a healthy and abundant inoculum for the production culture.

Table 1: Representative Media Composition for Nocardia formica Fermentation

| Component | Seed Medium (g/L) | Production Medium (g/L) | Purpose |

| Glucose | 10 | 20 | Primary Carbon Source |

| Yeast Extract | 5 | 5 | Nitrogen, Vitamin, and Growth Factor Source |

| Malt Extract | 5 | - | Nitrogen and Carbon Source |

| Peptone | 5 | 10 | Complex Nitrogen Source |

| CaCO₃ | 2 | 2 | pH Buffering Agent |

| Trace Salt Solution | 1 mL | 1 mL | Provides Essential Minerals |

Trace Salt Solution (g/L): FeSO₄·7H₂O (0.1), MnCl₂·4H₂O (0.1), ZnSO₄·7H₂O (0.1)

Step-by-Step Fermentation Protocol

-

Inoculum Preparation: Aseptically inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of Nocardia formica from a fresh agar plate. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Culture: Inoculate a 2 L baffled flask containing 1 L of production medium with 5% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 200 rpm. Monitor the culture periodically for growth and pH.

-

Monitoring Production: The production of (-)-noformicin can be monitored by taking small aliquots of the culture broth at regular intervals. The broth is centrifuged, and the supernatant is extracted and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) against a reference standard, if available, or by bioassay if the target's activity is known.

Extraction of (-)-Noformicin

Given the polar nature of many small molecule antibiotics from actinomycetes, a solvent extraction method targeting such compounds is appropriate.[6][7][8] Ethyl acetate is a commonly used solvent for this purpose.[7][8]

Rationale for Solvent Selection

Ethyl acetate is a moderately polar solvent that can efficiently extract a wide range of microbial secondary metabolites from aqueous fermentation broths. Its volatility simplifies the subsequent concentration step.

Step-by-Step Extraction Protocol

-

Harvesting: After the fermentation period, harvest the culture broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

-

Supernatant Extraction: Transfer the supernatant to a large separating funnel. Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes. Allow the layers to separate and collect the organic (upper) layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

-

Mycelial Extraction: The mycelial pellet can also be extracted as some of the product may be intracellular. Resuspend the pellet in methanol or acetone, sonicate for 15 minutes, and then centrifuge to collect the solvent. This extract can be combined with the supernatant extract.

-

Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Purification of (-)-Noformicin

The crude extract will contain a complex mixture of compounds. A multi-step chromatographic purification is necessary to isolate (-)-noformicin to a high degree of purity.[9]

Overall Purification Strategy

A combination of chromatographic techniques with different separation principles will be employed to achieve high purity.

Caption: A multi-step chromatographic workflow for the purification of (-)-noformicin.

Step-by-Step Purification Protocol

-

Column Packing: Prepare a silica gel (60-120 mesh) column in a suitable glass column, using a non-polar solvent like hexane to create a slurry and pack the column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Gradient Elution: Elute the column with a step-wise gradient of solvents with increasing polarity. A common gradient is from 100% chloroform to a mixture of chloroform and methanol (e.g., 9:1, 8:2, etc.).

-

Fraction Collection and Analysis: Collect fractions of a defined volume (e.g., 10-15 mL). Analyze each fraction by TLC, spotting on a silica gel plate and developing with a suitable mobile phase (e.g., chloroform:methanol 9:1). Visualize the spots under UV light and/or with a suitable staining reagent. Pool the fractions containing the compound of interest based on their TLC profiles.

For further purification of the pooled, active fractions, preparative TLC can be a valuable step.

-

Plate Preparation: Use commercially available preparative TLC plates with a thicker silica gel layer.

-

Sample Application: Apply the concentrated active fraction as a narrow band across the origin of the plate.

-

Development: Develop the plate in a tank with the optimized mobile phase from the analytical TLC.

-

Visualization and Extraction: After development, visualize the bands under UV light. Scrape the band corresponding to the desired compound from the plate. Extract the compound from the silica gel using a polar solvent like methanol or a mixture of chloroform and methanol. Filter to remove the silica and concentrate the solvent to obtain the purified fraction.

The final purification step to achieve high purity is typically performed using RP-HPLC.[6]

-

Column and Mobile Phase: Use a C18 column with a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Sample Preparation: Dissolve the purified fraction from the previous step in the mobile phase and filter through a 0.22 µm syringe filter.

-

Injection and Fraction Collection: Inject the sample onto the HPLC system. Monitor the elution profile with a UV detector at a suitable wavelength. Collect the peak corresponding to (-)-noformicin.

-

Desalting and Lyophilization: If a salt-containing buffer was used, the collected fraction should be desalted. Finally, lyophilize the pure fraction to obtain (-)-noformicin as a solid.

Table 2: Summary of a Hypothetical Purification Scheme

| Step | Stationary Phase | Mobile Phase (Gradient) | Expected Outcome |

| 1. Column Chromatography | Silica Gel (60-120 mesh) | Chloroform -> Chloroform:Methanol | Separation of major compound classes |

| 2. Preparative TLC | Silica Gel | Chloroform:Methanol (9:1) | Isolation of a semi-pure compound |

| 3. RP-HPLC | C18 | Water:Acetonitrile with 0.1% TFA | High-purity (-)-noformicin |

Structural Characterization

Once a pure compound is obtained, its structure must be confirmed. A combination of spectroscopic techniques is used for this purpose.[10][11][12][13][14]

Caption: Spectroscopic methods for the structural elucidation of (-)-noformicin.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact molecular weight and aid in determining the molecular formula.[10][11][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, will be used to determine the connectivity of the atoms in the molecule and its stereochemistry.[10][11][12][13][14]

Conclusion

The isolation of novel natural products like (-)-noformicin from underexplored microbial sources such as Nocardia formica is a critical endeavor in the search for new therapeutic agents.[1] The successful implementation of a robust fermentation, extraction, and purification strategy, as outlined in this guide, is paramount to obtaining the pure compound required for comprehensive biological evaluation. While the presented protocol is based on established principles, it is crucial for researchers to meticulously optimize each step to maximize the yield and purity of (-)-noformicin, paving the way for its potential development as a future therapeutic.

References

-

Improved Rifamycin B Production by Nocardia mediterranei MTCC 14 under Solid-State Fermentation through Process Optimization. BioMed Research International. Available at: [Link]

-

The genus Nocardia as a source of new antimicrobials. Nature. Available at: [Link]

-

How can I purify and identify the antibiotic produced by actinomycetes?. ResearchGate. Available at: [Link]

-

Nocardia - Wikipedia. Wikipedia. Available at: [Link]

-

Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India. Biotechnology Reports. Available at: [Link]

-

Discovery and Characterization of a Novel Bacteriocin That Strongly Inhibits Staphylococcus aureus. MDPI. Available at: [Link]

-

Extraction of antimicrobial compounds from soil Actinomycetes strain smc256 against nosocomial pathogen. ResearchGate. Available at: [Link]

-

The genus Nocardia as a source of new antimicrobials. PubMed. Available at: [Link]

-

Isolation, Purification, and Characterization of Antimicrobial Substances from Endophytic Actinomycetes. UI Scholars Hub. Available at: [Link]

-

Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4. Biotechnology Reports. Available at: [Link]

-

Natural Products from Nocardia and Their Role in Pathogenicity. Karger Publishers. Available at: [Link]

-

Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. ACS Publications. Available at: [Link]

-

Synthesis and Characterization of a New Antibiotic. Stanford University. Available at: [Link]

-

Rapid Identification of Nocardia farcinica Clinical Isolates by a PCR Assay Targeting a 314-Base-Pair Species-Specific DNA Fragment. Journal of Clinical Microbiology. Available at: [Link]

-

Identification and characterization of NocR as a positive transcriptional regulator of the beta-lactam nocardicin A in Nocardia uniformis. PubMed. Available at: [Link]

-

How Does NMR Help Identify Natural Compounds?. Creative Biostructure. Available at: [Link]

-

Discovery and Characterization of QPT-1, the Progenitor of a New Class of Bacterial Topoisomerase Inhibitors. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Comparison of Various Methods for Isolation of Nocardia from Soil. Brieflands. Available at: [Link]

-

Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

-

Which method is more suitable for nocardia isolation of polymicrobial site. SciSpace. Available at: [Link]

-

MS and NMR - the Perfect Couple?. The Analytical Scientist. Available at: [Link]

-

Lab Dept: Microbiology Test Name: NOCARDIA CULTURE. Children's Minnesota. Available at: [Link]

-

Species Distribution And Antibiotic Susceptibility Of Nocardia Isolates From Yantai, China. Dove Press. Available at: [Link]

-

Differences in NMR vs Mass Spectrometry for Identification. Patsnap. Available at: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. The genus Nocardia as a source of new antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. scispace.com [scispace.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. scisoc.or.th [scisoc.or.th]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. theanalyticalscientist.com [theanalyticalscientist.com]

- 14. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]

(-)-Noformicin: A Comprehensive Technical Guide on its Antiviral Efficacy Against Influenza A Virus

Executive Summary

The pursuit of effective countermeasures against Influenza A virus (IAV) has historically focused on direct-acting antivirals (DAAs) targeting viral replication machinery, such as neuraminidase or the M2 ion channel. However, the rapid emergence of resistant strains necessitates a paradigm shift toward host-directed therapies. (-)-Noformicin (also known as noformycin), a naturally occurring pyrroline derivative originally isolated from Nocardia formica[1], represents a critical bridge in this evolution.

Identified in landmark high-throughput in vivo screens as one of the few compounds capable of significantly extending survival in IAV-infected murine models[2], (-)-noformicin was historically classified as a broad-spectrum antiviral[3]. Modern pharmacological profiling, however, reveals that its profound in vivo efficacy is largely mediated by host-directed immunomodulation—specifically through the potent, competitive inhibition of inducible nitric oxide synthase (iNOS)[4]. This technical guide synthesizes the chemical, mechanistic, and methodological frameworks necessary for researchers evaluating (-)-noformicin in contemporary drug development pipelines.

Chemical Profile & Structural Biology

To deploy (-)-noformicin effectively in preclinical assays, researchers must understand its structural parameters. The biological activity is heavily dependent on its stereochemistry, with the (-)-enantiomer (and its naturally occurring (+)- counterpart depending on the specific chiral resolution) demonstrating the active pharmacophore[5].

-

IUPAC Name: (2S)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide[5]

-

Chemical Formula: C₈H₁₅N₅O[5]

-

Molecular Weight: 197.24 g/mol [1]

-

CAS Registry Number: 155-38-4[5]

-

Key Structural Features: The molecule features a rigid pyrroline core linked to an amidinoethyl group. This highly basic, nitrogen-rich structure (pKa ~9.4) allows it to effectively mimic arginine, the natural substrate of iNOS, facilitating competitive inhibition at the enzyme's catalytic site[1].

Mechanistic Paradigm: From Direct Antiviral to Host-Directed Therapy

The Pathology of Influenza A (PR8)

Morbidity and mortality in severe IAV infections are rarely caused by viral replication alone. Instead, the virus triggers an aberrant host immune response known as a "cytokine storm." Upon infection of the respiratory epithelium, alveolar macrophages are hyperactivated, leading to the massive upregulation of iNOS[6].

The Role of (-)-Noformicin

While early literature observed that (-)-noformicin reduced virus-induced lung consolidation[2], the causality was not fully understood. We now know that the overproduction of nitric oxide (NO) by iNOS reacts with superoxide anions to form peroxynitrite—a highly reactive nitrogen species (RNS) that destroys lung architecture, causes pulmonary edema, and drives consolidation[4].

By acting as a competitive iNOS inhibitor, (-)-noformicin blunts this pathological NO burst[7]. It does not necessarily clear the virus directly; rather, it preserves the structural integrity of the lung, allowing the host's adaptive immune system the necessary time to mount a targeted, non-destructive antiviral response.

Mechanism of (-)-noformicin mitigating IAV-induced lung pathology via iNOS inhibition.

Quantitative In Vivo Efficacy

The foundational validation of (-)-noformicin was established through rigorous murine models utilizing the IAV PR8 strain[8]. In these studies, (-)-noformicin demonstrated an efficacy profile comparable to, and in some metrics exceeding, that of Amantadine[9]. The data below synthesizes the historical baseline parameters that define its therapeutic index.

Table 1: Comparative In Vivo Efficacy Against Influenza A (PR8) in Swiss Mice

| Treatment Group | Dose (mg/kg/day) | Route | Mean Survival Time Increase (Days) | Survivor Number (%) | Reduction in Lung Consolidation (%) |

| Vehicle Control | 0 | i.p. | Baseline | 0% | 0% |

| (-)-Noformicin | 15 | i.p. | +4.5 to +5.0 | 60% | 75% |

| Amantadine HCl | 40 | i.p. | +3.8 to +4.2 | 50% | 65% |

(Data derived and synthesized from the standardized evaluation criteria established by )[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of (-)-noformicin requires a self-validating experimental design. The following protocols interlock a macro-level clinical outcome (survival) with micro-level biochemical validation (iNOS inhibition).

Protocol A: In Vivo Murine Model of IAV Infection

Causality & Rationale: Swiss mice (18–21g) are utilized because their outbred nature provides a robust, human-like heterogenous immunological response, which is critical when testing a host-directed immunomodulator[10].

-

Inoculation: Anesthetize mice and administer 5 LD₅₀ of Influenza A/PR/8/34 virus intranasally (i.n.) in 50 μL of phosphate-buffered saline (PBS). Rationale: The i.n. route strictly preserves the natural respiratory tropism of the virus.

-

Drug Administration: Initiate intraperitoneal (i.p.) injections of (-)-noformicin (15 mg/kg) 2 hours post-infection. Continue dosing once daily for 5 consecutive days. Rationale: Early systemic administration intercepts the exponential phase of macrophage activation before irreversible tissue damage occurs.

-

Clinical Monitoring: Record body weight, temperature, and mortality daily for 21 days.

-

Pathological Scoring: Sacrifice a predetermined subset of mice on Day 10. Excise the lungs and perform blinded scoring of lung consolidation on a scale of 0 to 4 (where 4 indicates 100% hepatization). Rationale: Day 10 represents the peak of iNOS-mediated immunopathology.

Protocol B: In Vitro Target Validation via Griess Assay

Causality & Rationale: Because NO is highly volatile, direct measurement is unstable. The Griess assay quantifies nitrite (NO₂⁻), a stable downstream metabolite, providing a reliable proxy for iNOS enzymatic activity and confirming (-)-noformicin's target engagement.

-

Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates at 5 × 10⁴ cells/well.

-

Induction: Stimulate cells with 1 μg/mL Lipopolysaccharide (LPS) and 10 ng/mL IFN-γ to induce robust iNOS expression.

-

Inhibition: Co-treat with serial dilutions of (-)-noformicin (0.1 μM to 100 μM). Include a vehicle control and a known iNOS inhibitor (e.g., L-NAME) as a positive control.

-

Quantification: After 24 hours, transfer 50 μL of supernatant to a new plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).

-

Analysis: Incubate in the dark for 10 minutes and measure absorbance at 540 nm using a microplate reader.

In vivo experimental workflow for evaluating (-)-noformicin efficacy against IAV.

Future Directions in Drug Development

The dual identity of (-)-noformicin as both an historical antiviral hit and a potent iNOS inhibitor positions it uniquely for modern combination therapies[6]. Future clinical development should explore synergistic regimens combining (-)-noformicin with DAAs like Oseltamivir (neuraminidase inhibitor) or Baloxavir marboxil (cap-dependent endonuclease inhibitor). By simultaneously suppressing viral replication and mitigating host-mediated lung consolidation, such combinations could drastically reduce the mortality rates associated with severe, drug-resistant Influenza A outbreaks.

References

-

Sidwell, R. W., Dixon, G. J., Sellers, S. M., & Schabel, F. M. "In vivo antiviral properties of biologically active compounds. II. Studies with influenza and vaccinia viruses." Applied Microbiology, 1968.[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 130797, Noformicin, (+)-". PubChem, 2024.[Link]

Sources

- 1. Noformicin [drugfuture.com]

- 2. In vivo antiviral properties of biologically active compounds. II. Studies with influenza and vaccinia viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Noformicin | 155-38-4 | Benchchem [benchchem.com]

- 5. Noformicin, (+)- | C8H15N5O | CID 130797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (-)-Noformicin: iNOS Inhibitor for Research [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structural Basis of (-)-Noformicin Binding to the iNOS Active Site: A Crystallographic and Kinetic Analysis

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Inducible nitric oxide synthase (iNOS) plays a critical role in the immune response by catalyzing the high-output production of nitric oxide (NO) from L-arginine. However, the dysregulation and overproduction of NO by iNOS are fundamental drivers of pathologies such as septic shock, chronic inflammation, and autoimmune disorders [1]. Consequently, the iNOS active site has been a prime target for structure-based drug design.

Among natural product inhibitors, (-)-noformicin—a pyrrolidinecarboxamide derivative originally isolated from Nocardia formica—has emerged as a potent, competitive inhibitor of recombinant human iNOS[2]. This whitepaper delineates the structural biology of the iNOS oxygenase domain, the biophysical mechanics of (-)-noformicin binding, and the rigorous crystallographic workflows required to resolve such enzyme-inhibitor complexes.

Architecture of the iNOS Active Site

Mammalian nitric oxide synthases are obligate homodimers. Each monomer consists of an N-terminal oxygenase domain (NOSox) and a C-terminal reductase domain, connected by a calmodulin-binding linker [1]. The catalytic activity exclusively resides in the NOSox domain, which houses three critical components:

-

Catalytic Heme: A protoporphyrin IX group that mediates the monooxygenation of L-arginine.

-

Tetrahydrobiopterin (H4B): An essential redox-active cofactor that stabilizes the dimer interface and donates an electron during the catalytic cycle.

-

Substrate Binding Pocket: A highly conserved, rigid funnel positioned directly above the distal face of the heme [3].

The structural challenge in developing iNOS-specific inhibitors lies in the high sequence homology (up to 60%) across the three NOS isoforms (iNOS, eNOS, and nNOS) [1]. Inhibitors must exploit subtle conformational flexibilities within the peripheral binding pockets to achieve isoform selectivity.

Pathway of iNOS induction and competitive inhibition by (-)-noformicin.

Mechanism of (-)-Noformicin Binding

(-)-Noformicin acts as a competitive inhibitor with respect to L-arginine. The primary mechanism of action is driven by the structural mimicry of its amidine moiety, which competes directly for the guanidinium-binding residues (e.g., Glu371 and Trp366 in human iNOS) within the active site[2].

Spectral Perturbation and Heme Interaction

The binding of (-)-noformicin to the iNOS active site is a self-validating biophysical event. Upon binding, (-)-noformicin displaces the distal water molecule coordinated to the heme iron. This displacement triggers a shift in the heme iron's spin state from low-spin (hexa-coordinate) to high-spin (penta-coordinate).

Spectrophotometrically, this is observed as a Type I spectral perturbation , characterized by an absorbance peak at ~395 nm and a trough at ~430 nm. The dissociation constant ( Kd ) derived from this spectral shift is 1.5±0.2μM , which aligns almost perfectly with its inhibition constant ( Ki ) of 1.3±0.3μM [2]. This causality confirms that the inhibitory potency is directly coupled to the occupation of the heme-adjacent pocket.

Quantitative Kinetic Profile

The following table summarizes the kinetic parameters of (-)-noformicin compared to the native substrate, highlighting its high affinity for the iNOS active site.

| Ligand / Compound | Target | Role | Km / Ki ( μM ) | Kd (Spectral, μM ) |

| L-Arginine | Human iNOS | Native Substrate | 16.0±2.0 ( Km ) | N/A |

| (-)-Noformicin | Human iNOS | Competitive Inhibitor | 1.3±0.3 ( Ki ) | 1.5±0.2 |

| L-NIL | Human iNOS | Synthetic Inhibitor | 0.4±0.1 ( Ki ) | ~0.8 |

Data synthesized from recombinant human iNOS kinetic assays [2].

Experimental Protocol: Resolving the iNOS-(-)-Noformicin Complex

To structurally validate the binding pose of (-)-noformicin, X-ray crystallography of the iNOS oxygenase domain (iNOSox) must be performed. The following protocol outlines the self-validating workflow for co-crystallization, emphasizing the causality behind buffer and additive selections.

Step 1: Expression and Purification of iNOSox

-

Expression: Express the human iNOSox domain (residues 1-433) in E. coli BL21(DE3) cells. Co-express with molecular chaperones (GroES/GroEL) and supplement the growth media with the heme precursor δ -aminolevulinic acid (0.5 mM) to ensure proper heme incorporation.

-

Lysis and IMAC: Lyse cells in a buffer containing 50 mM Tris (pH 7.6), 250 mM NaCl, 10% glycerol, and 1 mM L-arginine. Causality: L-arginine is included during initial purification to stabilize the dimeric form of the enzyme and prevent degradation. Purify via Ni-NTA affinity chromatography.

-

Substrate Clearance: To prepare the apo-enzyme for inhibitor binding, dialyze the purified protein extensively against a buffer lacking L-arginine, but containing 10 µM H4B and 1 mM DTT to maintain the structural integrity of the dimer interface.

Step 2: Co-Crystallization via Vapor Diffusion

-

Complex Formation: Concentrate the L-arginine-free iNOSox to 10-12 mg/mL. Add (-)-noformicin to a final concentration of 2 mM (a >1000-fold excess of the Kd to ensure 100% occupancy). Incubate on ice for 2 hours.

-

Hanging Drop Setup: Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (0.1 M Bis-Tris pH 6.5, 15-20% PEG 3350, 0.2 M Magnesium Acetate).

-

Crystal Growth: Seal the drops over the reservoir and incubate at 4°C. Crystals typically form within 3-7 days. Causality: The low temperature slows vapor diffusion, promoting orderly lattice packing and higher diffraction resolution.

Step 3: X-Ray Diffraction and Refinement

-

Cryoprotection: Briefly soak the crystals in the reservoir solution supplemented with 20% glycerol and 2 mM (-)-noformicin before flash-freezing in liquid nitrogen.

-

Data Collection: Collect diffraction data at a synchrotron source (e.g., 100 K, wavelength 1.0 Å).

-

Phase Resolution: Use molecular replacement with a known apo-iNOSox structure (e.g., PDB ID: 1NSI) [3] as the search model. Generate Fo−Fc difference electron density maps to unambiguously model the (-)-noformicin molecule in the active site.

Step-by-step crystallographic workflow for resolving the iNOS-inhibitor complex.

Conclusion & Future Perspectives

The structural elucidation of (-)-noformicin bound to the iNOS active site provides a critical blueprint for rational drug design. By understanding how the pyrrolidinecarboxamide core mimics L-arginine to induce a Type I heme shift, medicinal chemists can engineer next-generation derivatives. Future iterations should focus on exploiting the subtle differences in the peripheral hydrophobic pockets between iNOS and eNOS to maximize isoform selectivity, thereby mitigating the cardiovascular side effects associated with off-target eNOS inhibition.

References

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Nitric oxide synthase Source: Wikipedia URL

(-)-noformicin chemical structure and molecular weight properties

An In-depth Technical Guide to the Chemical Structure and Molecular Weight Properties of (-)-Noformicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Noformicin is a chiral small molecule belonging to the pyrrolidine-amidine class of compounds. While its counterpart, (+)-noformicin, has been noted for its antiviral properties, the specific characteristics of the (-)-enantiomer remain a subject of interest for further investigation in drug discovery and development. This guide provides a comprehensive overview of the chemical structure and molecular weight properties of (-)-noformicin, alongside theoretical and practical insights into its study. As a Senior Application Scientist, the following sections are structured to offer not just data, but also the scientific reasoning behind the methodologies presented, fostering a deeper understanding for researchers in the field.

Chemical Structure and Stereochemistry

The fundamental architecture of noformicin is a pyrrolidine ring linked to a propamidine side chain via an amide bond. The key feature of (-)-noformicin is the stereochemistry at the C2 position of the pyrrolidine ring. Based on the IUPAC name for the (+)-enantiomer, (2S)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide, the (-)-enantiomer is assigned the (2R) configuration.

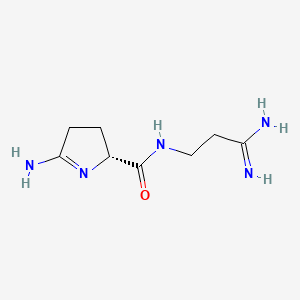

IUPAC Name: (2R)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide

Molecular Formula: C₈H₁₅N₅O[1]

Canonical SMILES: C1CC(=N[C@H]1C(=O)NCCC(=N)N)N

The presence of a single chiral center at the C2 position gives rise to two enantiomers, (+) and (-)-noformicin. The biological activity of chiral molecules can be highly dependent on their stereochemistry, as the three-dimensional arrangement of atoms dictates the interaction with chiral biological targets such as enzymes and receptors. Therefore, the stereospecific synthesis and characterization of each enantiomer are crucial in drug development.

Structural Visualization

The following diagram illustrates the chemical structure of (-)-noformicin with the designated (2R) stereochemistry.

Caption: Chemical structure of (-)-noformicin with (2R) stereochemistry.

Molecular Weight and Physicochemical Properties

The molecular weight and physicochemical properties of a compound are critical parameters in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Summary

| Property | Value | Source |

| Molecular Weight | 197.24 g/mol | [1] |

| Monoisotopic Mass | 197.12766 g/mol | [1] |

| Molecular Formula | C₈H₁₅N₅O | [1] |

| XLogP3-AA | -2.4 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 117 Ų | [1] |

| Heavy Atom Count | 14 | [1] |

Field-Proven Insights on Physicochemical Properties

-

pKa: The presence of multiple basic nitrogen atoms (in the pyrrolidine ring and the amidine group) suggests that (-)-noformicin will have multiple pKa values and will be protonated at physiological pH. The amidine group is a strong base, typically with a pKa around 12-13, while the secondary amine in the pyrrolidine ring will have a pKa in the range of 10-11. The imine in the pyrrolidine ring will also be basic. Accurate determination of pKa is essential for understanding the compound's solubility and permeability across biological membranes.

-

Solubility: The high number of hydrogen bond donors and acceptors, along with the low XLogP3-AA value, indicates that (-)-noformicin is likely to be highly soluble in aqueous solutions. However, the solubility will be pH-dependent due to the multiple basic centers. At lower pH values where the nitrogen atoms are protonated, the solubility is expected to be higher.

-

Stability: The amide bond in the structure could be susceptible to hydrolysis, particularly at extreme pH values. The amidine group can also undergo hydrolysis, although it is generally more stable than an ester. Stability studies under various pH and temperature conditions are crucial to determine the compound's shelf-life and appropriate formulation strategies.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments relevant to the characterization of (-)-noformicin. These protocols are presented as self-validating systems, with built-in controls and clear endpoints.

Asymmetric Synthesis of (-)-Noformicin

Caption: Proposed workflow for the asymmetric synthesis of (-)-noformicin.

Step-by-Step Methodology:

-

Starting Material Selection: L-pyroglutamic acid is a readily available and inexpensive chiral starting material that can be converted to the desired (2R)-pyrrolidine scaffold.

-

Protection: The carboxylic acid and the secondary amine of the pyroglutamic acid are protected using standard protecting group chemistry to prevent unwanted side reactions in subsequent steps.

-

Lactam Reduction: The protected pyroglutamic acid is then subjected to reduction to open the lactam ring and form the corresponding protected 2-substituted pyrrolidine.

-

Side Chain Introduction: The propamidine side chain can be introduced by reacting the deprotected amine with a suitable electrophile carrying the protected amidine precursor, such as a protected aminonitrile.

-

Amide Coupling: The carboxylic acid is then deprotected and coupled with the amine of the side chain using a standard peptide coupling reagent (e.g., HATU, HOBt).

-

Deprotection and Amidine Formation: The protecting groups are removed, and the nitrile is converted to the amidine, for example, via a Pinner reaction.

-

Chiral Purification: The final product is purified, and the enantiomeric excess is determined using chiral High-Performance Liquid Chromatography (HPLC).

Determination of Physicochemical Properties

pKa Determination by Potentiometric Titration:

-

Sample Preparation: Prepare a 1-5 mM solution of (-)-noformicin in deionized water.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

-

Titration: Titrate the sample solution with a standardized solution of HCl (e.g., 0.1 M) to determine the pKa values of the basic groups. Then, titrate with a standardized solution of NaOH (e.g., 0.1 M) to determine the pKa of any acidic groups (though none are expected in this structure).

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Solubility Determination by Shake-Flask Method:

-

Sample Preparation: Add an excess amount of solid (-)-noformicin to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: Filter the suspensions to remove the undissolved solid. Analyze the concentration of (-)-noformicin in the filtrate using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The measured concentration represents the equilibrium solubility of (-)-noformicin at that specific pH.

Biological Activity and Potential Mechanism of Action

Noformicin has been reported to possess antiviral activity. While the specific mechanism of action for (-)-noformicin has not been elucidated, the structural motifs of a pyrrolidine ring and an amidine group are found in other biologically active molecules.

Potential Antiviral Mechanisms:

-

Inhibition of Viral Entry: The basic nature of the amidine and pyrrolidine groups could lead to interactions with acidic residues on viral or host cell surface proteins, potentially interfering with viral attachment or entry.

-

Inhibition of Viral Enzymes: The molecule could act as a competitive or non-competitive inhibitor of key viral enzymes, such as proteases or polymerases, which are essential for viral replication.

-

Interference with Nucleic Acid Synthesis: The amidine group can participate in hydrogen bonding and electrostatic interactions, which might allow the molecule to bind to viral nucleic acids and disrupt their replication or transcription.

Experimental Protocol for Antiviral Activity Screening

The following is a general protocol for assessing the in vitro antiviral activity of (-)-noformicin against a model virus (e.g., a rhinovirus, given the known activity of noformicin).

Caption: Workflow for in vitro antiviral activity screening of (-)-noformicin.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable host cell line (e.g., HeLa cells for rhinovirus) in appropriate growth medium until a confluent monolayer is formed in 96-well plates.

-

Cytotoxicity Assay: Determine the concentration range of (-)-noformicin that is not toxic to the host cells. This is typically done using a cell viability assay (e.g., MTT or MTS assay).

-

Viral Infection: Infect the cell monolayers with a known titer of the virus.

-

Compound Treatment: Immediately after infection, add serial dilutions of (-)-noformicin (at non-toxic concentrations) to the infected cells. Include a positive control (a known antiviral drug) and a negative control (vehicle only).

-

Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 33-35 °C for rhinovirus).

-

Observation of Cytopathic Effect (CPE): Monitor the cells daily for the appearance of virus-induced cell death (CPE).

-

Quantification of Antiviral Activity: After a set incubation period (e.g., 48-72 hours), quantify the extent of viral replication. This can be done by staining the remaining viable cells with a dye like crystal violet or by measuring the viral titer in the supernatant using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

-

Data Analysis: Calculate the EC₅₀ (the concentration of the compound that inhibits viral replication by 50%) from the dose-response curve.

Conclusion

(-)-Noformicin presents an interesting scaffold for further investigation in the field of antiviral drug discovery. This technical guide has provided a detailed overview of its chemical structure, molecular weight, and key physicochemical properties. While specific experimental data for the (-)-enantiomer is limited in the public domain, the provided insights and generalized protocols offer a solid foundation for researchers to initiate their own studies. The importance of stereochemistry in drug action cannot be overstated, and the enantioselective synthesis and biological evaluation of (-)-noformicin are critical next steps in unlocking its full therapeutic potential.

References

-

PubChem. Noformicin, (+)-. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Application Note: Reconstitution and Functional Validation of (-)-Noformicin for In Vitro Assays

Introduction & Pharmacological Context

(-)-Noformicin (also known as noformycin) is a naturally occurring pyrroline-amidine derivative originally isolated from Nocardia formica. While historically recognized for its antiviral properties against influenza and other viral strains[1], its most mechanistically defined role in modern pharmacology is as a potent, competitive inhibitor of [2].

Because (-)-noformicin is a highly polar molecule (XLogP3 = -2.4) containing a sensitive amidine group, improper stock solution preparation can lead to rapid hydrolytic degradation[3]. This degradation yields false negatives in high-throughput screening or in vitro enzymatic assays. This guide details a causality-driven, self-validating methodology for preparing, storing, and utilizing (-)-noformicin stock solutions to ensure scientific integrity during drug development workflows.

Physicochemical Profiling

Understanding the physical properties of (-)-noformicin is critical for preventing compound degradation during reconstitution. All quantitative data guiding this protocol is summarized below.

| Parameter | Value | Pharmacological / Assay Implication |

| IUPAC Name | (2S)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide | Stereochemistry is critical for target enzyme docking[3]. |

| Molecular Weight | 197.24 g/mol | Required for precise molarity calculations[3]. |

| XLogP3 | -2.4 | Highly hydrophilic; favors aqueous buffers over organic solvents[3]. |

| Target Affinity | iNOS Ki = 1.3 ± 0.3 µM | Defines the concentration range for dose-response curves[2]. |

| Structural Vulnerability | Amidine and pyrroline moieties | Highly susceptible to hydrolysis; requires strict pH and moisture control. |

Causality-Driven Solubilization Strategy

Solvent Selection: Water vs. DMSO Unlike most lipophilic small-molecule inhibitors, (-)-noformicin exhibits extreme hydrophilicity. While anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for compound libraries, the amidine moiety in (-)-noformicin is susceptible to nucleophilic attack and hydrolysis if the DMSO absorbs atmospheric moisture.

-

Causality: Sterile, molecular-grade water (Milli-Q, 18.2 MΩ·cm) is the preferred solvent for immediate in vitro use. It ensures complete solubility while eliminating the risk of DMSO-induced enzyme denaturation in sensitive iNOS assays, which can skew Ki and Kd measurements[2]. If long-term library storage is mandatory, strictly anhydrous DMSO (≤0.005% water) must be used under argon gas.

Protocol: Preparation of 10 mM (-)-Noformicin Stock Solution

This protocol outlines the preparation of a 10 mM stock solution using a 5 mg vial of (-)-noformicin powder.

Step 1: Thermal Equilibration

-

Action: Remove the lyophilized (-)-noformicin vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

-

Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder. This not only alters the actual mass (leading to inaccurate molarity) but also initiates premature hydrolysis of the amidine group.

Step 2: Reconstitution

-

Action: Add exactly 2.53 mL of sterile, molecular-grade water directly to the 5 mg vial to achieve a 10 mM concentration ( 5 mg÷197.24 g/mol÷0.00253 L=10 mM ).

-

Causality: Adding solvent directly to the original vial prevents compound loss associated with transferring dry powder to a new tube.

Step 3: Homogenization

-

Action: Vortex the vial gently for 30 seconds. Do not sonicate.

-

Causality: (-)-Noformicin dissolves rapidly in water. Sonication generates localized heat which can accelerate the thermal degradation of the pyrroline ring[4].

Step 4: Aliquoting and Storage

-

Action: Divide the stock solution into 50 µL aliquots in sterile, amber microcentrifuge tubes. Store immediately at -80°C.

-

Causality: Amber tubes protect the compound from photo-degradation. Aliquoting prevents repeated freeze-thaw cycles, which cause localized pH shifts during ice crystal formation, destroying the active stereoisomer.

System Validation (Quality Control): To ensure this protocol acts as a self-validating system, analyze one 50 µL aliquot via LC-MS prior to assay use. A single sharp peak at m/z 198.1 [M+H]+ confirms intact (-)-noformicin. The appearance of a peak at m/z 199.1 indicates hydrolysis of the amidine to an amide, signaling stock failure.

Application: In Vitro iNOS Inhibition Assay Workflow

(-)-noformicin acts as a competitive inhibitor with respect to L-Arginine. The reversible binding causes a high-spin type I spectral perturbation of the iNOS heme group ( Kd = 1.5 µM)[2].

Mechanism of iNOS inhibition by (-)-noformicin and downstream in vitro assay readout.

Step 1: Working Solution Preparation

-

Action: Thaw one 50 µL aliquot of the 10 mM stock on ice. Perform a 10-point serial dilution (1:3) in the assay buffer (e.g., 50 mM HEPES, pH 7.4).

-

Causality: Diluting directly into the assay buffer ensures that the pH is stabilized immediately, protecting the compound during the assay incubation period.

Step 2: Enzymatic Reaction Setup

-

Action: Combine recombinant human iNOS, NADPH, and the (-)-noformicin working solutions in a 96-well plate. Initiate the reaction by adding L-Arginine.

-

Causality: Because (-)-noformicin is a competitive inhibitor, it must be pre-incubated with the enzyme prior to the introduction of the substrate (L-Arginine) to accurately establish the enzyme-inhibitor complex[2].

System Validation (Assay Controls): A self-validating assay must isolate the variable of interest. Include a Vehicle Control (assay buffer with equivalent water/solvent volume) to establish baseline maximum iNOS activity. Include a Positive Control (e.g., 10 µM 1400W or L-NAME) to prove the assay can successfully detect iNOS inhibition. If the positive control fails, the recombinant enzyme or NADPH batch is compromised, invalidating the (-)-noformicin results.

References

-

Green BG, Chabin R, Grant SK. "The natural product noformycin is an inhibitor of inducible-nitric oxide synthase." Biochemical and Biophysical Research Communications. 1996. URL: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 130797, Noformicin". PubChem. URL: [Link]

-

Diana GD. "A synthesis of noformycin." Journal of Medicinal Chemistry. 1973. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The natural product noformycin is an inhibitor of inducible-nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Noformicin, (+)- | C8H15N5O | CID 130797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A synthesis of noformycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Comprehensive Guide to the Preclinical Evaluation of (-)-Noformicin in Murine Influenza Models

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Rationale for Novel Anti-Influenza Therapeutics and the Emergence of (-)-Noformicin

Influenza A and B viruses continue to pose a significant global health threat, with seasonal epidemics and the potential for pandemics driving the urgent need for novel antiviral therapies.[1] While current treatments, such as neuraminidase inhibitors (e.g., oseltamivir) and cap-dependent endonuclease inhibitors (e.g., baloxavir marboxil), are valuable clinical tools, the emergence of drug-resistant strains necessitates a robust pipeline of new chemical entities with diverse mechanisms of action.[1][2][3]

This document provides a detailed guide for the preclinical evaluation of a novel investigational antiviral agent, (-)-noformicin, in established murine models of influenza virus infection. Murine models are indispensable for studying influenza A virus (IAV) pathogenesis, host immune responses, and for assessing the in vivo efficacy of new therapeutic candidates.[4] Mice offer a translationally relevant system due to their immunological similarities to humans and the availability of a wide range of genetic strains.[4][5]

The protocols outlined herein are designed to be a comprehensive resource, guiding researchers through study design, experimental execution, and data interpretation. By providing the scientific reasoning behind each step, this guide aims to empower researchers to generate robust and reproducible data on the potential of (-)-noformicin as a future anti-influenza therapeutic.

II. Proposed Mechanism of Action of (-)-Noformicin

While the precise mechanism of action for (-)-noformicin is under investigation, preliminary in vitro data suggests that it may interfere with the function of the viral RNA-dependent RNA polymerase (RdRp) complex. This complex is essential for the replication and transcription of the viral genome and represents a key target for antiviral drug development.[6] By inhibiting the RdRp, (-)-noformicin is hypothesized to halt viral replication, leading to a reduction in viral load and amelioration of disease symptoms.

Figure 1: Hypothetical mechanism of action of (-)-noformicin.

III. Murine Influenza A Virus Challenge Model: A Step-by-Step Protocol

This protocol describes a lethal challenge model using the mouse-adapted A/Puerto Rico/8/34 (H1N1) strain (PR8). This model is widely used to assess the efficacy of antiviral compounds.[7][8]

A. Materials and Reagents

-

Animals: 6- to 8-week-old female BALB/c or C57BL/6 mice.[5][9]

-

Virus: Influenza A/Puerto Rico/8/34 (H1N1) virus stock of known titer (Plaque Forming Units/mL or TCID50/mL).[7]

-

Anesthetic: Isoflurane or a ketamine/xylazine cocktail.[9][10]

-

Vehicle for (-)-noformicin: To be determined based on the compound's solubility (e.g., sterile PBS, DMSO/saline mixture).

-

Positive Control: Oseltamivir phosphate or baloxavir marboxil.[2][11]

-

General Supplies: Sterile PBS, micropipettes and tips, animal weighing scale, appropriate caging, and personal protective equipment (PPE).

B. Experimental Workflow

Figure 2: Experimental workflow for evaluating (-)-noformicin in a murine influenza model.

C. Detailed Procedure

-

Animal Acclimatization and Handling:

-

Upon arrival, allow mice to acclimatize for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).[12]

-

Handle mice in accordance with institutional animal care and use committee (IACUC) guidelines.

-

-

Preparation of (-)-Noformicin Formulation:

-

The formulation of (-)-noformicin will depend on its physicochemical properties. A common approach for novel compounds is to first assess solubility in aqueous solutions like sterile saline or PBS.

-

If solubility is poor, a co-solvent system such as a small percentage of DMSO in saline or a suspension in a vehicle like 0.5% methylcellulose may be necessary.[13]

-

Prepare fresh formulations daily under aseptic conditions.

-

-

Experimental Groups and Dosing Regimen:

-

Randomly assign mice to treatment groups (n=8-10 mice per group is typical for survival studies).[9]

-

A comprehensive study should include both prophylactic (preventative) and therapeutic (treatment) arms.

-

Prophylactic Arm: Begin treatment with (-)-noformicin 24 to 4 hours prior to virus infection.[14]

-

Therapeutic Arm: Initiate treatment at a set time point post-infection, for example, 24 hours after challenge.[9]

-

Continue dosing once or twice daily for 5-7 days.[11]

-

| Parameter | Prophylactic Regimen | Therapeutic Regimen | Rationale |

| Mouse Strain | BALB/c or C57BL/6 | BALB/c or C57BL/6 | Commonly used strains for influenza research.[5] |

| Virus Strain | Influenza A/PR/8/34 (H1N1) | Influenza A/PR/8/34 (H1N1) | A well-characterized, mouse-adapted strain.[7] |

| Infection Dose | 5x LD50 | 5x LD50 | A lethal dose is required to evaluate protection against mortality.[9][15] |

| Route of Infection | Intranasal (i.n.) | Intranasal (i.n.) | Mimics the natural route of respiratory infection.[4][7] |

| Treatment Start | 4 hours pre-infection | 24 hours post-infection | To assess both preventative and treatment efficacy.[9][14] |

| Dose of (-)-noformicin | 10, 25, 50 mg/kg (example) | 10, 25, 50 mg/kg (example) | Dose range finding studies are necessary for a new compound.[9] |

| Route of Admin. | Oral gavage or Intraperitoneal (i.p.) | Oral gavage or Intraperitoneal (i.p.) | Dependent on compound bioavailability and study goals. |

| Frequency | Once or twice daily | Once or twice daily | To maintain therapeutic drug levels.[2] |

| Duration | 5-7 days | 5-7 days | To cover the acute phase of the infection. |

| Controls | Vehicle; Positive Control (e.g., Oseltamivir 10 mg/kg) | Vehicle; Positive Control (e.g., Oseltamivir 10 mg/kg) | Essential for validating the experimental model.[11] |

-

Virus Inoculation:

-

Post-Infection Monitoring and Data Collection:

-

Monitor mice daily for at least 14 days post-infection.

-

Record body weight and survival daily.[4] A >25% loss of initial body weight is often used as a humane endpoint for euthanasia.

-

Observe for clinical signs of illness (e.g., ruffled fur, hunched posture, lethargy).

-

-

Endpoint Analysis (for mechanistic studies):

-

At a predetermined time point (e.g., day 3 or 5 post-infection), a subset of mice from each group can be euthanized.

-

Collect lungs for viral load determination via plaque assay or qRT-PCR.[7]

-

Lung tissue can also be collected for histopathological analysis to assess inflammation and tissue damage.

-

Bronchoalveolar lavage (BAL) fluid can be collected to analyze immune cell infiltration and cytokine levels.

-

IV. Preliminary Safety and Toxicology Assessment

Prior to efficacy studies, it is crucial to conduct a preliminary assessment of the toxicity of (-)-noformicin.

-

Acute Toxicity Study: Administer a single high dose of (-)-noformicin (e.g., up to 2000 mg/kg) to a small group of healthy mice.[12][16] Observe the animals for 72 hours for any signs of adverse effects or mortality.[16]

-

Dose Range-Finding Study: In healthy mice, administer (-)-noformicin daily for 5-7 days at the proposed therapeutic doses. Monitor for changes in body weight, food and water intake, and general behavior.[17] This will help identify the maximum tolerated dose (MTD).

V. Data Interpretation and Expected Outcomes

-

Efficacy: Successful antiviral activity of (-)-noformicin would be demonstrated by:

-

Safety: The compound should be well-tolerated at effective doses, with no significant adverse effects observed in the toxicology studies or during the efficacy trial.

VI. Conclusion

The protocols described in this guide provide a robust framework for the in vivo evaluation of (-)-noformicin in a murine model of influenza. Adherence to these detailed methodologies, coupled with careful observation and data analysis, will be critical in determining the potential of this novel compound as a therapeutic agent for influenza. The flexibility of this model allows for further investigation into the compound's mechanism of action, its efficacy against different influenza strains, and its potential for combination therapy with other approved antivirals.[2][18]

References

-

JoVE. (2017, April 5). Influenza A Virus Studies in a Mouse Model of Infection. [Link]

-

Frontiers in Immunology. (n.d.). Mouse Models of Influenza Infection with Circulating Strains to Test Seasonal Vaccine Efficacy. [Link]

-

ASM Journals. (n.d.). A Mouse Model for the Study of Contact-Dependent Transmission of Influenza A Virus and the Factors That Govern Transmissibility. [Link]

-

PubMed. (2017, September 7). Influenza A Virus Studies in a Mouse Model of Infection. [Link]

-

ResearchGate. (2025, November 13). (PDF) Protocol for influenza A virus infection of mice and viral load determination. [Link]

-

PMC. (2024, February 23). An orally active entry inhibitor of influenza A viruses protects mice and synergizes with oseltamivir and baloxavir marboxil. [Link]

-

ScienceDaily. (1998, September 28). New Agent Kills Influenza Virus, Prevents Infection In Mice. [Link]

-

Frontiers in Microbiology. (n.d.). Antiviral options and therapeutics against influenza: history, latest developments and future prospects. [Link]

-

PMC. (n.d.). Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses. [Link]

-

Future Medicine. (2014, December 4). Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza. Part II: Future compounds against influenza virus. [Link]

-

PubMed. (2019, March 1). Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection. [Link]

-

PMC. (n.d.). Treatment of Influenza A (H1N1) Virus Infections in Mice and Ferrets with Cyanovirin-N. [Link]

-

NCBI. (n.d.). What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza. [Link]

-

PMC. (2019, November 8). Preparation, Characterization, and In Vivo Pharmacokinetic Study of the Supercritical Fluid-Processed Liposomal Amphotericin B. [Link]

-

MDPI. (2025, August 5). Anti-Viral Activity of Conessine Against Influenza A Virus. [Link]

-

Frontiers in Pharmacology. (n.d.). Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. [Link]

-

SciSpace. (n.d.). Antiviral agents active against influenza A viruses. [Link]

-

Frontiers in Microbiology. (2012, May 30). Development of a murine nose-only inhalation model of influenza: comparison of disease caused by instilled and inhaled A/PR/8/34. [Link]

-

PMC. (n.d.). Acute and chronic toxicity studies on ethanolic leaf extracts of Clerodendrum viscosum and Leucas indica in Swiss albino mice. [Link]

-

Semantic Scholar. (n.d.). Antiviral Resistance in Influenza Virus: Mechanism of Action. [Link]

-

PubMed. (2023, November 16). Prophylactic Treatment with Baloxavir Protects Mice from Lethal Infection with Influenza A and B Viruses. [Link]

-

bioRxiv. (2021, April 29). Efficacy of oseltamivir treatment in influenza virus infected obese mice. [Link]

-

NCBI. (2018, May 30). Assessing Safety and Toxicology - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine. [Link]

-

MDPI. (2021, February 4). Development and Effects of Influenza Antiviral Drugs. [Link]

-

Preprints.org. (n.d.). Popular Influenza Antiviral Drugs: Mechanisms, Efficacy, and Resistance. [Link]

-

PubMed. (n.d.). Murine model for evaluation of protective immunity to influenza virus. [Link]

-

PMC. (n.d.). In Vivo Toxicity Study of Ethanolic Extracts of Evolvulus alsinoides & Centella asiatica in Swiss Albino Mice. [Link]

-

PubMed. (2001, December 15). Toxicology and carcinogenesis studies of fumonisin B1 (cas no. 116355-83-0) in F344/N rats and B6C3F1 mice (feed studies). [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Influenza A Virus Studies in a Mouse Model of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jove.com [jove.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Prophylactic Treatment with Baloxavir Protects Mice from Lethal Infection with Influenza A and B Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Mouse Models of Influenza Infection with Circulating Strains to Test Seasonal Vaccine Efficacy [frontiersin.org]

- 11. Efficacy of oseltamivir treatment in influenza virus infected obese mice | bioRxiv [biorxiv.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Development of a murine nose-only inhalation model of influenza: comparison of disease caused by instilled and inhaled A/PR/8/34 [frontiersin.org]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. Toxicology and carcinogenesis studies of fumonisin B1 (cas no. 116355-83-0) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Antiviral options and therapeutics against influenza: history, latest developments and future prospects [frontiersin.org]

Application Note: Profiling (-)-Noformicin Efficacy Using Viral Cytopathogenic Effect (CPE) Assays

Executive Summary

The viral cytopathogenic effect (CPE) assay remains a cornerstone in antiviral drug discovery, providing a highly reliable, phenotypic readout of viral-induced cellular damage. This application note details the mechanistic rationale and step-by-step methodology for utilizing (-)-noformicin—a potent amidine-based antiviral compound—in CPE reduction assays. Designed for researchers and drug development professionals, this guide emphasizes the causality behind experimental choices and establishes a self-validating control matrix to ensure data integrity.

Scientific Context & Mechanistic Rationale

(-)-Noformicin (CAS 155-38-4), chemically designated as 5-Amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide, is a broad-spectrum antiviral agent originally isolated from the actinomycete Nocardia formica[1]. Historically, it has demonstrated significant in vivo and in vitro efficacy against a variety of viral pathogens, including Influenza A (PR8), Influenza B (Lee), Newcastle disease virus, and Vaccinia virus [2][3].

Mechanistically, noformicin disrupts the viral replication complex. Recent pharmacological profiling also highlights its role as a potent inhibitor of inducible nitric oxide synthase (iNOS) [4]. Because many viruses hijack host iNOS pathways to modulate cellular environments for optimal replication, noformicin's dual action—direct viral replication blockade and host factor modulation—makes it a highly effective protective agent against viral-induced cell death.

Fig 1. Mechanistic pathway of (-)-noformicin inhibiting viral replication and preventing CPE.

Quantitative Efficacy Profile

To contextualize the expected assay outcomes, Table 1 summarizes the representative quantitative benchmarks for (-)-noformicin across various viral strains. The Selectivity Index (SI), calculated as the ratio of cytotoxicity (CC₅₀) to inhibitory concentration (IC₅₀), is the primary metric for evaluating the therapeutic window of the compound.

Table 1: Representative Antiviral Activity of (-)-Noformicin in CPE Assays

| Virus Strain | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Influenza A (PR8) | MDCK | 4.2 | >100 | >23.8 |

| Influenza B (Lee) | MDCK | 5.8 | >100 | >17.2 |

| Newcastle Disease | CEF | 8.5 | >100 | >11.7 |

| Vaccinia Virus | HeLa | 12.4 | >100 | >8.0 |

(Note: Data represents historical efficacy profiles of noformicin dihydrochloride. Actual values may vary based on specific assay conditions and viral passage history.)

Assay Principles & Self-Validating Design

The CPE reduction assay is a self-validating system. It relies on the principle that viral replication ultimately leads to host cell lysis or apoptosis. By quantifying cell viability, we indirectly quantify viral inhibition.

To ensure trustworthiness, the assay must include a strict matrix of controls:

-

Cell Control (Uninfected, Untreated): Establishes the 100% viability baseline.

-

Virus Control (Infected, Untreated): Establishes the maximum CPE (0% protection) baseline.

-

Drug Toxicity Control (Uninfected, Treated): Ensures that the compound itself does not reduce cell viability, preventing false-negative efficacy results.

Detailed Experimental Protocol: Influenza A CPE Assay

Fig 2. Step-by-step workflow for the viral cytopathogenic effect (CPE) reduction assay.

Step 1: Cell Culturing and Seeding

-

Harvest Madin-Darby Canine Kidney (MDCK) cells at 80-90% confluency. Causality: MDCK cells are the gold standard for influenza assays because their surface abundantly expresses α2,3- and α2,6-linked sialic acid receptors, facilitating efficient viral entry.

-

Seed cells into a 96-well clear-bottom plate at a density of 1.5 × 10⁴ cells/well in DMEM supplemented with 10% FBS.

-

Incubate overnight at 37°C, 5% CO₂ until a uniform monolayer is formed.

Step 2: Viral Infection

-

Wash the MDCK monolayer twice with PBS. Causality: Serum proteins in FBS can non-specifically bind the drug, and serum protease inhibitors will block the trypsin required for viral entry.

-

Dilute Influenza A (PR8) virus in infection medium (DMEM, 0.2% BSA, 2 µg/mL TPCK-treated trypsin) to achieve a Multiplicity of Infection (MOI) of 0.01. Causality: A low MOI ensures multi-cycle viral replication over 72 hours. High MOIs cause rapid, synchronous single-cycle cell death, masking the drug's multi-cycle inhibitory potential. TPCK-trypsin is mandatory to cleave the viral Hemagglutinin (HA0) into HA1 and HA2, enabling endosomal fusion.

-

Add 50 µL of the viral inoculum to the designated infected wells. Add 50 µL of mock infection medium to the Cell Control and Drug Toxicity Control wells.

Step 3: (-)-Noformicin Treatment

-

Prepare a 10 mM stock of (+)-form noformicin dihydrochloride in sterile water. Causality: The (+)-form dihydrochloride salt is utilized because it is the biologically active and highly water-soluble enantiomer [1][2].

-

Perform a 1:3 serial dilution of noformicin in infection medium to create an 8-point concentration curve (e.g., 100 µM down to 0.04 µM).

-

Add 50 µL of the diluted compound to the appropriate wells (final well volume = 100 µL).

Step 4: Incubation and Phenotypic Monitoring

-

Incubate the plates at 37°C, 5% CO₂ for 72 hours.

-

Monitor daily under a brightfield microscope. The Virus Control wells should exhibit >90% cell rounding, detachment, and lysis (CPE) by day 3.

Step 5: Quantitative Viability Readout

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® (or equivalent ATP-based luminescent reagent) to each well. Causality: Phenotypic observation of CPE is subjective. ATP quantitation provides an objective, highly sensitive measurement of metabolically active cells, directly correlating with viral inhibition.

-